Cas no 1851756-83-6 (1-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]-4,4-dimethylpentane)
![1-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]-4,4-dimethylpentane structure](https://ja.kuujia.com/scimg/cas/1851756-83-6x500.png)
1-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]-4,4-dimethylpentane 化学的及び物理的性質
名前と識別子
-
- 1851756-83-6
- 1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-4,4-dimethylpentane
- EN300-1133694
- 1-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]-4,4-dimethylpentane
-
- インチ: 1S/C11H22BrClO/c1-10(2,3)6-5-7-14-11(4,8-12)9-13/h5-9H2,1-4H3
- InChIKey: PPSOARLODZEHNX-UHFFFAOYSA-N
- SMILES: BrCC(C)(CCl)OCCCC(C)(C)C
計算された属性
- 精确分子量: 284.05426g/mol
- 同位素质量: 284.05426g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 7
- 複雑さ: 156
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- XLogP3: 4.1
1-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]-4,4-dimethylpentane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1133694-0.5g |
1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-4,4-dimethylpentane |
1851756-83-6 | 95% | 0.5g |
$1152.0 | 2023-10-26 | |
Enamine | EN300-1133694-1g |
1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-4,4-dimethylpentane |
1851756-83-6 | 95% | 1g |
$1200.0 | 2023-10-26 | |
Enamine | EN300-1133694-0.25g |
1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-4,4-dimethylpentane |
1851756-83-6 | 95% | 0.25g |
$1104.0 | 2023-10-26 | |
Enamine | EN300-1133694-2.5g |
1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-4,4-dimethylpentane |
1851756-83-6 | 95% | 2.5g |
$2351.0 | 2023-10-26 | |
Enamine | EN300-1133694-10g |
1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-4,4-dimethylpentane |
1851756-83-6 | 95% | 10g |
$5159.0 | 2023-10-26 | |
Enamine | EN300-1133694-0.1g |
1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-4,4-dimethylpentane |
1851756-83-6 | 95% | 0.1g |
$1056.0 | 2023-10-26 | |
Enamine | EN300-1133694-5g |
1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-4,4-dimethylpentane |
1851756-83-6 | 95% | 5g |
$3479.0 | 2023-10-26 | |
Enamine | EN300-1133694-1.0g |
1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-4,4-dimethylpentane |
1851756-83-6 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1133694-0.05g |
1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-4,4-dimethylpentane |
1851756-83-6 | 95% | 0.05g |
$1008.0 | 2023-10-26 |
1-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]-4,4-dimethylpentane 関連文献
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
1-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]-4,4-dimethylpentaneに関する追加情報
Introduction to 1-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]-4,4-dimethylpentane (CAS No. 1851756-83-6)
1-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]-4,4-dimethylpentane is a complex organic compound with a unique structural framework that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 1851756-83-6, features a highly substituted alkyl chain with both bromo and chloro substituents, making it a versatile intermediate in synthetic chemistry. The presence of these halogen atoms provides reactive sites for further functionalization, which is crucial for the development of novel pharmaceutical agents and specialty chemicals.
The molecular structure of 1-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]-4,4-dimethylpentane consists of a tetramethylpentyl backbone, which contributes to its stability and reactivity. The bromo and chloro groups are strategically positioned on the secondary carbon atom of the isobutyl side chain, enhancing its utility in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl systems, which are prevalent in many biologically active molecules.
In recent years, the demand for high-quality intermediates like 1-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]-4,4-dimethylpentane has surged due to advancements in drug discovery and material science. The compound’s ability to serve as a building block for more complex molecules has made it indispensable in synthetic laboratories. Researchers have leveraged its reactivity to develop novel therapeutic agents targeting various diseases, including oncology and neurodegenerative disorders.
One of the most compelling applications of 1-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]-4,4-dimethylpentane is in the synthesis of pharmaceutical intermediates. For instance, it has been utilized in the preparation of kinase inhibitors, which play a critical role in cancer therapy. The halogenated side chain allows for selective modifications, enabling chemists to fine-tune the pharmacokinetic properties of the final drug candidates. This flexibility has been instrumental in optimizing drug efficacy and minimizing side effects.
The compound’s significance extends beyond pharmaceuticals into the realm of materials science. Its unique structural features make it a valuable precursor for developing advanced polymers and coatings. These materials often require precise molecular architectures to exhibit desired properties such as thermal stability, mechanical strength, and chemical resistance. The tetramethylpentyl group enhances the compound’s compatibility with various polymer matrices, facilitating the creation of high-performance composites.
Recent studies have also highlighted the potential of 1-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]-4,4-dimethylpentane in catalytic processes. Its role as a ligand or co-catalyst has been explored in various organic transformations, demonstrating its versatility beyond simple intermediate applications. This has opened new avenues for streamlining synthetic routes and improving reaction yields, which are essential for large-scale production.
The synthesis of 1-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]-4,4-dimethylpentane involves multi-step organic reactions that require precise control over reaction conditions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce functional groups efficiently. These methodologies ensure high regioselectivity and yield, making the compound readily accessible for further derivatization.
The compound’s stability under various conditions has also been a subject of extensive research. Studies have demonstrated its resilience in both organic solvents and under thermal stress, which is crucial for industrial applications. This stability ensures that the intermediate can be stored and handled without significant degradation, reducing waste and improving cost-effectiveness.
In conclusion, 1-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]-4,4-dimethylpentane (CAS No. 1851756-83-6) is a multifaceted compound with broad utility in pharmaceuticals and materials science. Its unique structural features and reactivity make it an invaluable asset in synthetic chemistry. As research continues to uncover new applications for this compound, its importance is expected to grow further, driving innovation across multiple scientific disciplines.
1851756-83-6 (1-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]-4,4-dimethylpentane) Related Products
- 941983-36-4(N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide)
- 2229257-61-6(4-(3-aminopropoxy)-2-fluoro-N,N-dimethylaniline)
- 2418694-36-5((9H-fluoren-9-yl)methyl N-(3-ethynyl-5-iodophenyl)methylcarbamate)
- 859116-96-4(7-methoxy-4-(4-phenylpiperazin-1-yl)methyl-2H-chromen-2-one)
- 2021567-78-0(1-(4,4-difluoro-2,2-dimethylbutyl)-4-methyl-1H-pyrazol-3-amine)
- 69146-57-2(1,3,5-Tris(aminomethyl)benzene trihydrochloride)
- 58310-17-1(2,6-Dimethylbenzoic Acid-d6)
- 2034530-16-8(3-(5-chloropyrimidin-2-yl)oxy-N-(4-methoxyphenyl)piperidine-1-carboxamide)
- 162401-70-9(4-(Difluoromethoxy)-3-methoxybenzaldehyde)
- 35693-99-3(2,2',5,5'-Tetrachlorobiphenyl)




